molecular formula C24H24N6O3S B2822125 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide CAS No. 1226443-68-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

Katalognummer: B2822125
CAS-Nummer: 1226443-68-0
Molekulargewicht: 476.56
InChI-Schlüssel: HROXLCOPGQLXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a structurally complex molecule featuring a piperidine-3-carboxamide core linked to two pyridazine moieties substituted with furan and thiophene heterocycles. Pyridazine derivatives are well-documented in medicinal chemistry for their role as kinase inhibitors, enzyme modulators, and antiviral agents . The presence of furan (oxygen-containing) and thiophene (sulfur-containing) rings introduces distinct electronic and steric properties, which may influence binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c31-23-10-8-19(21-6-3-15-34-21)28-30(23)13-11-25-24(32)17-4-1-12-29(16-17)22-9-7-18(26-27-22)20-5-2-14-33-20/h2-3,5-10,14-15,17H,1,4,11-13,16H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROXLCOPGQLXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use
Target Compound Piperidine-3-carboxamide 6-(furan-2-yl)pyridazin-3-yl; 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl ethyl ~521.58* Theoretical protease inhibition
1-(6-Chloro-pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide Piperidine-3-carboxamide 6-chloropyridazin-3-yl; 1-methylpyrrole methyl 373.87 Unspecified (ChemSpider ID: AGN-PC-0JJ82G)
ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) Piperidine-3-carboxamide Indole-propanoyl; 4-phenylbutan-2-yl 446.56 COVID-19 Mpro inhibitor (docking score: -11.132 kcal/mol)
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-dihydropyridine Furan; thioether-linked 4-methoxyphenyl; methoxyphenyl ~579.67* Unspecified dihydropyridine activity

Note: Molecular weights for the target compound and AZ331 are calculated theoretically based on formula.

Key Observations :

Heterocyclic Diversity : The target compound uniquely combines furan and thiophene substituents, whereas analogues like ZINC08765174 prioritize indole and phenyl groups . Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to chloropyridazine in ’s compound .

Linker Flexibility: The ethyl spacer in the target compound contrasts with the rigid thioether or propanoyl linkers in AZ331 and ZINC08765174, respectively. This may confer adaptability in binding pocket interactions .

Pharmacophore Alignment : ZINC08765174’s high docking affinity for COVID-19 Mpro (−11.132 kcal/mol) suggests that piperidine-3-carboxamide derivatives with bulky aromatic substituents (e.g., indole) excel in protease inhibition. The target compound’s furan/thiophene system could mimic this behavior but requires empirical validation .

ADME and Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons with ZINC08765174 highlight critical trends:

  • Lipinski’s Rule Compliance: ZINC08765174 adheres to Lipinski’s criteria (MW <500, hydrogen bond donors/acceptors ≤5/10), whereas the target compound’s higher molecular weight (~521.58) may challenge bioavailability .

Research Implications and Gaps

  • Structural Optimization : Replace the ethyl linker with shorter spacers (e.g., methylene) to reduce MW while retaining heterocyclic benefits.
  • Target Validation : Prioritize assays against proteases (e.g., Mpro, kinases) given the inhibitory precedence of piperidine-carboxamides .
  • Synthetic Feasibility : The pyridazine-thiophene moiety may require multi-step synthesis, as seen in dihydropyridine derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

  • Coupling reactions : Thiophene and furan moieties are introduced via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring Pd catalysts and controlled temperatures (70–100°C) .
  • Amide bond formation : The piperidine-3-carboxamide group is attached using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Critical intermediates :
    • 6-(furan-2-yl)pyridazine-3-carboxylic acid (precursor for piperidine coupling).
    • 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (for ethyl linker attachment) .
      Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Basic: How is structural characterization validated, and what analytical techniques are essential?

Validation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of thiophene/furan substituents and piperidine conformation .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+^+ peak) .
  • HPLC-PDA : Assesses purity (>95%) and detects residual solvents .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine ring or amide orientation, though co-crystallization with target proteins may be needed .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) across studies?

Contradictions often arise from experimental variables:

  • Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or target binding. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Cellular models : Use isogenic cell lines to control for genetic background effects. For example, discrepancies in anticancer activity may stem from p53 status or efflux pump expression .
  • Metabolic interference : Test for off-target interactions (e.g., CYP450 inhibition) using liver microsomes. LC-MS/MS quantifies metabolite profiles .
  • Data normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report IC50_{50} values with 95% confidence intervals .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-thiophene-furan hybrids?

SAR analysis should focus on:

  • Core modifications : Replace thiophene with furan derivatives (e.g., 5-nitro-furan) to assess electronic effects on target binding. highlights sulfur-to-oxygen substitutions alter π-π stacking .
  • Linker optimization : Shorten the ethyl linker to a methyl group or introduce rigidity (e.g., propargyl) to evaluate conformational flexibility’s impact on potency .
  • Piperidine substitutions : Introduce fluorine at C-2 or C-4 positions to modulate lipophilicity (clogP) and blood-brain barrier permeability .
  • Biological testing : Prioritize targets linked to pyridazine derivatives (e.g., kinases, PARP) using fluorescence polarization assays .

Advanced: How can binding affinity and mechanism of action be determined experimentally?

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., PARP1) on a CM5 chip to measure real-time KdK_d values. Include negative controls (e.g., BSA) to rule out nonspecific binding .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding. For example, entropy-driven interactions suggest hydrophobic pocket engagement .
  • Molecular dynamics (MD) simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions over 100 ns trajectories. Key residues (e.g., Asp/His in catalytic sites) are validated via alanine scanning .
  • Competitive inhibition assays : Co-incubate with known inhibitors (e.g., olaparib for PARP) to confirm target specificity .

Advanced: What are the best practices for assessing metabolic stability and toxicity in preclinical models?

  • In vitro ADME :
    • Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In vivo models :
    • Rodent pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and collect plasma at 0–24h. Calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability .
    • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene regulation (e.g., Nrf2 pathways) .

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